Cas no 1019392-76-7 (3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine)
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenemethanamine, α-(2,2-dimethylpropyl)-
- 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine
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- MDL: MFCD11131300
- Inchi: 1S/C10H17NS/c1-10(2,3)7-8(11)9-5-4-6-12-9/h4-6,8H,7,11H2,1-3H3
- InChI Key: PZQVDDRDEBDDBA-UHFFFAOYSA-N
- SMILES: C(C1SC=CC=1)(N)CC(C)(C)C
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243017-1g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 1g |
$557.0 | 2023-09-15 | ||
| Enamine | EN300-243017-5g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 5g |
$1614.0 | 2023-09-15 | ||
| Enamine | EN300-243017-10g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 10g |
$2393.0 | 2023-09-15 | ||
| Enamine | EN300-243017-0.05g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
| Enamine | EN300-243017-0.1g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
| Enamine | EN300-243017-0.25g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
| Enamine | EN300-243017-0.5g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
| Enamine | EN300-243017-1.0g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
| Enamine | EN300-243017-2.5g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
| Enamine | EN300-243017-5.0g |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine |
1019392-76-7 | 95% | 5.0g |
$1614.0 | 2024-06-19 |
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine Suppliers
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine
Comprehensive Guide to 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine (CAS No. 1019392-76-7): Properties, Applications, and Market Insights
3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine (CAS No. 1019392-76-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This amine derivative, characterized by its thiophene and branched alkyl structure, exhibits unique chemical properties that make it valuable for various high-performance applications. In this comprehensive guide, we explore its molecular characteristics, synthesis pathways, industrial uses, and emerging trends.
The molecular structure of 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine combines a thiophene ring with a tertiary butylamine group, contributing to its distinct reactivity and solubility profile. Researchers frequently highlight its stability under moderate conditions and compatibility with polar solvents, making it a versatile intermediate in organic synthesis. Recent studies emphasize its role in developing heterocyclic compounds, particularly in medicinal chemistry where thiophene-containing molecules show promise as bioactive agents.
One of the most searched questions regarding this compound is: "What are the applications of 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine in drug discovery?" Current research indicates its utility as a building block for central nervous system (CNS) targeting molecules, owing to the thiophene moiety's ability to enhance blood-brain barrier permeability. Pharmaceutical companies are actively investigating derivatives of this amine for potential neurological disorder treatments, aligning with the growing demand for neurodegenerative disease therapies.
From a materials science perspective, CAS 1019392-76-7 has shown remarkable potential in conductive polymer formulations. The thiophene unit facilitates electron delocalization, making it attractive for organic electronic devices such as OLEDs and photovoltaic cells. Industry reports suggest increasing adoption in flexible electronics manufacturing, responding to the global shift toward sustainable energy solutions.
The synthesis of 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine typically involves Grignard reactions or reductive amination protocols, with recent advancements focusing on catalytic asymmetric synthesis to produce enantiomerically pure forms. Analytical techniques like HPLC and NMR spectroscopy are crucial for quality control, especially for pharmaceutical-grade material where purity exceeds 98%.
Market analysis reveals steady growth in demand for 1019392-76-7, particularly from Asia-Pacific research hubs. Suppliers are optimizing production scales to meet requirements from both academic institutions and industrial laboratories. Environmental considerations have prompted developments in green chemistry approaches for its synthesis, reducing hazardous byproducts.
Safety profiles of 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine emphasize standard organic compound handling protocols. While not classified as hazardous under GHS criteria, proper personal protective equipment (PPE) including gloves and goggles is recommended during manipulation. Storage conditions typically specify inert atmosphere preservation to prevent degradation.
Future research directions for this compound include exploration of its catalytic properties and potential in metal-organic frameworks (MOFs). The compound's structural flexibility allows for modifications that could unlock applications in carbon capture technologies or hydrogen storage systems, areas of intense scientific and commercial interest.
For researchers sourcing CAS 1019392-76-7, verification of spectroscopic data and certificates of analysis is essential. Reputable suppliers provide detailed technical specifications including melting point ranges (typically 45-48°C) and solubility data (soluble in ethanol, acetone, and dichloromethane).
In conclusion, 3,3-dimethyl-1-(thiophen-2-yl)butan-1-amine represents a compelling case study in functionalized amine chemistry. Its dual applicability in life sciences and advanced materials positions it as a compound of enduring scientific and commercial relevance, with innovation potential that continues to attract research investment worldwide.
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